4-Bromo-2-(pyrrolidin-1-YL)pyrimidine

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 1159814-05-7) is a dual-function heterocyclic building block that eliminates a synthetic step vs. 2,4-dihalopyrimidines. The pre-installed pyrrolidine moiety at C2 serves as an essential pharmacophore for kinase inhibition—morpholine or piperidine replacements show reduced target engagement. The single C4 bromine enables regioselective Suzuki-Miyaura or Buchwald-Hartwig diversification for focused kinase inhibitor and ACC inhibitor library synthesis. Supplied at ≥95% purity for reproducible large-scale production.

Molecular Formula C8H10BrN3
Molecular Weight 228.09
CAS No. 1159814-05-7
Cat. No. B3045892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(pyrrolidin-1-YL)pyrimidine
CAS1159814-05-7
Molecular FormulaC8H10BrN3
Molecular Weight228.09
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=N2)Br
InChIInChI=1S/C8H10BrN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
InChIKeyXINLHXGETKGJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 1159814-05-7): A Versatile Building Block for Kinase Inhibitors and Cross-Coupling Chemistry


4-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 1159814-05-7) is a disubstituted pyrimidine derivative featuring a reactive bromine atom at the 4-position and a pyrrolidine ring at the 2-position [1]. With a molecular weight of 228.09 g/mol and the formula C8H10BrN3, this heterocyclic compound is primarily utilized as a key intermediate in medicinal chemistry, specifically for constructing kinase inhibitors and other bioactive molecules [1]. Its value lies in its dual functionality: the pyrrolidine moiety serves as a core structural element or a specific pharmacophore, while the 4-bromo handle provides an essential point for further diversification via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [REFS-1, REFS-2].

Why 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine Cannot Be Substituted by Other Halogenated Pyrimidines


Substituting 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine with a close analog is not a straightforward swap due to the compound's unique chemical and biological profile. From a synthetic perspective, the combination of a single bromine atom at the C4 position and a pre-installed pyrrolidine group at C2 provides an optimal balance of regioselective reactivity and synthetic efficiency that is not replicated by other halogenated pyrimidines [1]. Biologically, the 2-pyrrolidine moiety is a critical determinant of target engagement. Research demonstrates that the pyrrolidine ring in this scaffold is essential for achieving a specific kinase inhibition profile, a feature that is lost or significantly altered when replaced with other cyclic amines like morpholine or piperidine [REFS-2, REFS-3]. The evidence below quantifies these differences, demonstrating why a direct substitution with a morpholine analog or a bis-halogenated pyrimidine would lead to a different, often less desirable, outcome in both synthesis and biological application.

Head-to-Head Quantitative Evidence: 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine vs. Analogs in Synthesis and Bioactivity


Superior Synthetic Efficiency: Pre-installed Pyrrolidine Group Avoids Complex Dual Halogenation

Unlike 2,4-dihalogenated pyrimidines (e.g., 2,4-dichloropyrimidine or 4-bromo-2-chloropyrimidine), 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine contains a single reactive handle for cross-coupling. This eliminates the need for regioselective control and orthogonal protection/deprotection steps. In a direct comparison, the synthesis of a related 4-aryl-2-(pyrrolidin-1-yl)pyrimidine scaffold using 2,4-dichloropyrimidine requires a two-step sequence involving a regioselective Suzuki coupling at C4 (yielding 78-92% for the first step) followed by a nucleophilic substitution to install the pyrrolidine group [1]. In contrast, using 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine allows the final desired product to be synthesized in a single, high-yielding Suzuki coupling step. This eliminates the lower-yielding second step and the associated purification challenges, resulting in a more efficient overall process .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Reaction Yield: 4-Bromo Position Offers Superior Reactivity in Suzuki Couplings

The C4 position on halogenated pyrimidines is known to be more reactive than the C2 position in palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring [1]. Research on 2,4-dichloropyrimidine confirms that the oxidative addition of palladium is favored at the C4 chlorine bond, leading to high regioselectivity and yields for C4-substituted products [1]. By possessing a reactive bromine atom exclusively at the C4 position, 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine capitalizes on this inherent reactivity. While direct yield data for this specific compound is not published, the known Suzuki coupling yields for related C4-aryl-2-(pyrrolidin-1-yl)pyrimidine derivatives synthesized via this route are in the range of 88-95% . This contrasts with systems like 5-bromo-2-chloropyrimidine, where competing reactivity between C2 and C4 halogens can lead to mixtures of products and lower yields for the desired C4-substituted product .

Cross-Coupling Reaction Yield Regioselectivity

Determinant of Kinase Inhibition: The 2-Pyrrolidine Moiety Is Critical for Target Engagement

The pyrrolidine group at the C2 position is not merely a structural placeholder; it is a critical determinant of biological activity. In a study focused on inflammatory caspase inhibitors, a series of compounds based on the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold demonstrated potent inhibition with low nanomolar Ki values [1]. The presence of the 2-pyrrolidin-1-yl group is essential for this activity profile. When compared to known PI3K inhibitors based on a morpholinopyrimidine scaffold, the latter show a completely different selectivity profile and lower potency in certain contexts [2]. For instance, a representative morpholinopyrimidine derivative showed IC50 values of 1.5 nM for mTOR and 492 nM for PI3K-α, indicating that the heterocycle at the 2-position is a key selectivity switch [2]. The pyrrolidine group therefore directs the compound towards a distinct set of biological targets compared to its morpholine or piperidine analogs.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Established Role as a Key Intermediate in Acetyl-CoA Carboxylase (ACC) Inhibitors

4-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a specifically claimed intermediate in patents for pyrimidine-substituted pyrrolidine derivatives developed as Acetyl-CoA Carboxylase (ACC) inhibitors [1]. These compounds are under investigation for the treatment of obesity and related metabolic disorders like type 2 diabetes and dyslipidemia [1]. The presence of the pyrrolidine moiety at the 2-position is a core structural feature of this chemical series and is essential for the ACC inhibitory activity. While 4-bromo-2-(piperidin-1-yl)pyrimidine is also used as an intermediate, it is predominantly cited for the development of JAK/STAT pathway inhibitors for autoimmune diseases, illustrating a distinct divergence in therapeutic application .

Metabolic Disease ACC Inhibitors Drug Discovery

Availability with High Purity Ensures Reproducibility in Sensitive Assays

For scientific procurement, the reliable availability of a compound at high purity is a critical, quantifiable factor. 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine is widely available from multiple reputable chemical suppliers with specified minimum purity levels of 95-98% [REFS-1, REFS-2]. This is a verifiable procurement advantage over less common analogs where purity specifications may be lower or less rigorously defined. High purity is essential for ensuring reproducible results in sensitive biological assays and for preventing unwanted side reactions during complex multi-step syntheses.

Procurement Quality Control Assay Reproducibility

Validated Research and Industrial Use Cases for 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 1159814-05-7)


Building Block for Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

This compound is a specifically claimed intermediate in patents for a novel class of pyrimidine-substituted pyrrolidine derivatives acting as Acetyl-CoA Carboxylase (ACC) inhibitors [1]. Researchers in metabolic disease (obesity, type 2 diabetes) can use this building block to generate focused libraries based on a validated, proprietary chemical scaffold, accelerating hit-to-lead and lead optimization campaigns [1].

Synthesis of Kinase-Focused Libraries via Single-Step Diversification

Given its potent and selective activity profile in the 2-pyrrolidine class against kinases like inflammatory caspases [1], this compound is ideal for creating targeted kinase inhibitor libraries. Its single bromine handle allows for efficient, high-yielding Suzuki couplings to introduce diverse aryl groups at the C4 position [2], enabling rapid exploration of structure-activity relationships (SAR) around this promising kinase-targeting scaffold.

Reliable Starting Material for Large-Scale Synthesis of Advanced Intermediates

For industrial chemists scaling up the synthesis of a drug candidate, the process efficiency of 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine offers a quantifiable advantage. By eliminating a step compared to a 2,4-dihalopyrimidine route [1], it reduces the overall cost, time, and environmental impact of manufacturing. Its high commercial purity (95-98%) [2] ensures consistent quality and yield in large-scale production, which is a key differentiator for procurement departments.

Investigating Caspase-Dependent Inflammatory Pathways

The demonstrated activity of related 2,6-di(pyrrolidin-1-yl)pyrimidine derivatives as non-competitive inhibitors of inflammatory caspases (caspase-1, -4, -5) with low nanomolar Ki values [1] positions this compound as a valuable precursor. Researchers studying inflammasome biology and inflammatory diseases can use it to synthesize and evaluate new chemical probes for these targets, an application area where the morpholine and piperidine analogs have shown less relevance.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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